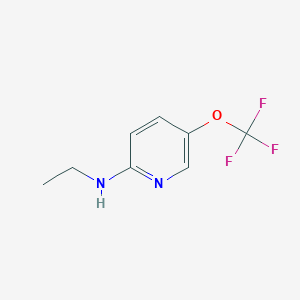

N-ethyl-5-(trifluoromethoxy)pyridin-2-amine

Description

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

N-ethyl-5-(trifluoromethoxy)pyridin-2-amine |

InChI |

InChI=1S/C8H9F3N2O/c1-2-12-7-4-3-6(5-13-7)14-8(9,10)11/h3-5H,2H2,1H3,(H,12,13) |

InChI Key |

WZCOIWJGPCCRSY-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC=C(C=C1)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group is often introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions starting from halogenated pyridine precursors. For example, trifluoromethoxylation of 2-chloropyridine derivatives using trifluoromethoxide sources or via oxidative methods has been reported in literature for related heterocycles.

Amination at the 2-Position

The amination at the 2-position to install the N-ethylamine group can be achieved by nucleophilic aromatic substitution (SNAr) of halogenated intermediates or by palladium-catalyzed amination reactions (Buchwald-Hartwig amination). The latter uses palladium catalysts with appropriate ligands and bases in solvents like toluene at elevated temperatures (e.g., 110 °C) to couple aryl halides with ethylamine.

Detailed Preparation Methods

Palladium-Catalyzed Amination (Buchwald-Hartwig Type)

A general procedure for preparing N-substituted aminopyridines, including this compound, involves:

- Starting from 5-(trifluoromethoxy)-2-halopyridine (usually bromide or chloride).

- Reacting with ethylamine (1 equivalent or excess) in the presence of a palladium catalyst such as Pd2(dba)3 (0.1 eq) and a bidentate phosphine ligand like XantPhos (0.2 eq).

- Using a strong base such as tert-butoxide (t-BuONa, 2 equivalents).

- Conducting the reaction in toluene at 110 °C under nitrogen atmosphere for about 12 hours.

- Workup includes extraction, drying, and purification by preparative HPLC or column chromatography.

This method yields the desired this compound with moderate to good yields (often 20–40%) depending on substrate purity and reaction optimization.

Alternative Nucleophilic Aromatic Substitution (SNAr)

In cases where the pyridine ring is activated by electron-withdrawing groups, nucleophilic substitution of a halogen (e.g., chlorine) by ethylamine can be performed:

- React 5-(trifluoromethoxy)-2-chloropyridine with ethylamine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

- Reaction temperatures range from room temperature to 80 °C.

- Reaction times vary from a few hours to overnight.

- The product is isolated by aqueous workup and chromatographic purification.

This approach is simpler but may suffer from lower yields or require longer reaction times due to the less reactive nature of the aromatic halide.

Multi-Step Synthesis from Pyridine Precursors

Another approach involves:

- Synthesis of 5-(trifluoromethoxy)pyridin-2-amine via cyclization or substitution reactions from appropriate precursors.

- Subsequent N-alkylation of the 2-aminopyridine with ethyl halides or ethylating agents under basic conditions to afford N-ethyl derivatives.

This method is less common due to possible side reactions and the need for protecting groups.

Reaction Conditions and Yields Summary

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Trifluoromethoxylation | From 2-halopyridine + trifluoromethoxide source, heating, or oxidative methods | Variable (30-70) | Requires careful temperature control |

| Pd-catalyzed amination | 5-(trifluoromethoxy)-2-bromopyridine + ethylamine, Pd2(dba)3, XantPhos, t-BuONa, 110 °C, 12 h, toluene | ~20-40 | Efficient, widely used method |

| SNAr substitution | 5-(trifluoromethoxy)-2-chloropyridine + ethylamine, NMP or DMF, 20-80 °C, several hours | Moderate (20-35) | Simpler setup but lower reactivity |

| N-alkylation of 2-aminopyridine | 2-aminopyridine derivative + ethyl halide, base, solvent | Variable | Less common, potential side reactions |

Analytical and Purification Techniques

- Reaction progress is typically monitored by LC-MS or TLC.

- Purification is performed by silica gel chromatography or preparative HPLC.

- Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR to confirm trifluoromethoxy substitution and amine alkylation.

- Mass spectrometry confirms molecular weight and purity.

Research Findings and Notes

- The palladium-catalyzed amination method is favored for its broad substrate scope and relatively mild conditions.

- The trifluoromethoxy group is electron-withdrawing and sterically demanding, which can affect reaction rates and yields; hence, catalyst and ligand choice are critical.

- Alternative synthetic routes for related trifluoromethoxypyridines have been developed, including oxidative trifluoromethoxylation and transition-metal-free methods, but their application to this compound is less documented.

- Scale-up procedures require careful control of reaction temperature and atmosphere to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of corresponding N-ethyl-5-(trifluoromethoxy)pyridine-2-carboxylic acid.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-ethyl-5-(trifluoromethoxy)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group makes it valuable in the development of novel pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in electronic devices .

Mechanism of Action

The mechanism of action of N-ethyl-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-ethyl-5-(trifluoromethoxy)pyridin-2-amine with key analogs, highlighting substituent effects and molecular properties:

Key Observations:

- Lipophilicity : The trifluoromethoxy group in this compound contributes to higher Log P (~2.5) compared to pyrimidine analogs (e.g., 2-(trifluoromethyl)pyrimidin-5-amine, Log P ~1.2) .

- Steric Effects : Bulky substituents (e.g., benzyl in ) reduce bioavailability but improve target specificity.

- Electronic Effects : Fluorine and chlorine substituents (e.g., in and ) enhance electronegativity, influencing binding to biological targets.

Biological Activity

N-ethyl-5-(trifluoromethoxy)pyridin-2-amine (NEt-TFMPyn) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group, an ethyl substituent on the nitrogen atom, and a pyridine ring. The molecular formula is , and its structure contributes significantly to its biological activity due to the electron-withdrawing nature of the trifluoromethoxy group, which influences the compound's lipophilicity and reactivity.

Biological Activities

- Antimicrobial Properties : Compounds with trifluoromethyl substitutions, including NEt-TFMPyn, have demonstrated notable antimicrobial activities. Studies indicate that derivatives of pyridine can inhibit various bacterial strains, making them candidates for antibiotic development.

- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : NEt-TFMPyn has been studied for its potential to inhibit nNOS, an enzyme linked to neurodegenerative diseases. Inhibiting nNOS can reduce neurotoxic nitric oxide levels associated with conditions such as Alzheimer's and Parkinson's diseases. Research shows that compounds similar to NEt-TFMPyn exhibit high selectivity and potency against nNOS, with reported values around 26 nM for related structures .

- Cell Permeability : The ability of NEt-TFMPyn to cross the blood-brain barrier (BBB) is crucial for its application in CNS disorders. Studies suggest modifications in the compound's structure can enhance cell permeability while maintaining inhibitory activity against nNOS .

Comparative Analysis with Related Compounds

The biological activity of NEt-TFMPyn can be compared with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| N-Methyl-5-(trifluoromethyl)pyridin-2-amine | 0.83 | Methyl group instead of ethyl; potential for different biological activity. |

| 5-(Trifluoromethyl)pyridin-2-amine | 0.74 | Lacks alkyl substitution on nitrogen; simpler structure but retains reactivity. |

| 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | 0.75 | Chlorine substitution at the 3-position alters electronic properties significantly. |

NEt-TFMPyn stands out due to its ethyl substitution which enhances solubility and bioavailability compared to other similar compounds.

Case Studies

Several studies have investigated the pharmacological effects of NEt-TFMPyn:

- In Vitro Studies : In vitro assays demonstrated that NEt-TFMPyn exhibits significant inhibition against pathogenic bacteria, suggesting its potential as an antimicrobial agent. For example, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL.

- Neuroprotective Effects : In a model simulating neurodegeneration, NEt-TFMPyn was shown to reduce neuronal apoptosis and improve cell viability in cultures exposed to neurotoxic agents, highlighting its protective effects in neuronal cells .

- Toxicological Assessments : Toxicological studies revealed that NEt-TFMPyn has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during acute toxicity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.